molecular formula C17H28N2O3S B6499299 N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide CAS No. 953258-80-5

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B6499299
CAS No.: 953258-80-5
M. Wt: 340.5 g/mol
InChI Key: GYUHHCMBVMCTMN-UHFFFAOYSA-N
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Description

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics and in various industrial processes. This compound features a piperidine ring, a methoxyethyl group, and a dimethylbenzene sulfonamide moiety, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor such as 4-piperidone. This involves reductive amination with 2-methoxyethylamine to introduce the methoxyethyl group.

    Sulfonamide Formation: The piperidine intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine. This step forms the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and derivatives of this compound may exhibit similar properties. It is also investigated for its potential use in drug design and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its sulfonamide group makes it useful in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antibacterial effects. The piperidine ring and methoxyethyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide
  • N-{[1-(2-ethoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide

Uniqueness

Compared to similar compounds, N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct entity in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-14-4-5-17(15(2)12-14)23(20,21)18-13-16-6-8-19(9-7-16)10-11-22-3/h4-5,12,16,18H,6-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUHHCMBVMCTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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